
tenofovir diphosphate
Übersicht
Beschreibung
Tenofovir diphosphate is the active metabolite of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. This compound works by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate involves multiple steps, starting from the precursor tenofovir. The process typically includes phosphorylation reactions to convert tenofovir into its diphosphate form. The reaction conditions often involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of suitable solvents and catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, though not commonly used for this compound.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted tenofovir derivatives .
Wissenschaftliche Forschungsanwendungen
Monitoring Adherence to Antiretroviral Therapy
Pharmacokinetics and Measurement
TFV-DP can be quantified in dried blood spots (DBS) and red blood cells, providing a measure of cumulative drug exposure over several weeks. Its long intracellular half-life of approximately 17 days allows for effective monitoring of adherence to tenofovir-based regimens. Studies have shown that higher concentrations of TFV-DP correlate with better virologic outcomes in persons living with HIV (PLWH) .
Clinical Relevance
- Predictive Value : TFV-DP levels in DBS have been established as predictive markers for future viremia in PLWH on tenofovir disoproxil fumarate (TDF) . This predictive capability underscores the importance of TFV-DP in clinical settings for managing ART.
- Adherence Assessment : The measurement of TFV-DP in DBS serves as a reliable indicator of adherence, similar to hemoglobin A1c in diabetes management .
Pre-Exposure Prophylaxis (PrEP)
Efficacy in HIV Prevention
TFV-DP is critical in assessing adherence to PrEP regimens, particularly those involving TDF and tenofovir alafenamide (TAF). Research indicates that achieving specific TFV-DP concentrations is associated with significant reductions in HIV acquisition risk .
Case Studies and Findings
- Adolescent Girls and Young Women : A study found that TFV-DP concentrations were lower during pregnancy compared to postpartum periods, impacting adherence assessments among young women . This highlights the necessity for tailored adherence monitoring strategies during pregnancy.
- Impact on Efficacy : In clinical trials, maintaining adequate TFV-DP levels was linked to a greater than 90% reduction in HIV acquisition risk, emphasizing its role as a biomarker for effective PrEP .
Resistance Monitoring and Viral Failure Prediction
Association with Drug Resistance
Recent studies have demonstrated that TFV-DP levels are associated with virologic failure (VF) and drug resistance among PLWH. For instance, mid-range concentrations of TFV-DP were found in patients experiencing VF with resistance mutations .
Study | Population | Key Findings |
---|---|---|
PMC8673924 | South Africa | Identified associations between TFV-DP levels and VF with drug resistance; mid-range TFV-DP linked to resistance mutations. |
PMC6639595 | US Cohort | Established that higher TFV-DP predicts future viremia even among virologically suppressed individuals. |
Safety Monitoring During Pregnancy
Potential Risks
The PROMISE trial highlighted concerns regarding elevated TFV exposures during pregnancy and their association with adverse neonatal outcomes . Higher concentrations of TFV-DP were linked to increased risks of severe adverse pregnancy outcomes, necessitating careful monitoring of pregnant women on TDF-based ART.
Wirkmechanismus
Tenofovir diphosphate exerts its effects by inhibiting the activity of the reverse transcriptase enzyme. It competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the viral DNA. Once incorporated, it causes termination of the DNA chain, thereby preventing further viral replication . The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Adefovir dipivoxil: Another nucleotide analog used in the treatment of HBV.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor used for HIV and HBV treatment.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in combination with tenofovir for HIV treatment.
Comparison:
This compound stands out due to its high potency, broad antiviral activity, and its critical role in both treatment and prevention of HIV and HBV infections.
Biologische Aktivität
Tenofovir diphosphate (TFV-DP) is the active metabolite of tenofovir, a nucleotide analog used primarily in the treatment and prevention of HIV and hepatitis B virus (HBV) infections. This article explores the biological activity of TFV-DP, focusing on its pharmacodynamics, efficacy in clinical settings, and implications for HIV prevention strategies.
Pharmacological Mechanism
Inhibition of Viral Replication
TFV-DP exerts its antiviral effects by inhibiting viral replication through competitive inhibition of the reverse transcriptase enzyme. It competes with the natural substrate deoxyadenosine 5′-triphosphate (dATP) for incorporation into viral DNA during transcription. This incorporation leads to chain termination, effectively halting viral replication .
Pharmacokinetics
Conversion and Accumulation
Tenofovir is administered as prodrugs, namely tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), which are converted to TFV in the body. TDF is hydrolyzed in the plasma, while TAF is metabolized intracellularly to yield TFV. Once formed, TFV is phosphorylated to TFV-DP, which has a long half-life of approximately 17 days and can accumulate up to 25-fold from the first dose to steady state .
Efficacy in HIV Prevention
Clinical Studies and Findings
Numerous studies have demonstrated the efficacy of TFV-DP in reducing HIV acquisition risk. For instance, a study indicated that a concentration of 16 fmol/10^6 PBMCs of TFV-DP was associated with a 90% reduction in HIV acquisition risk . Additionally, higher concentrations were linked with increased protective effects, establishing a dose-response relationship.
Study | TFV-DP Concentration (fmol/10^6 cells) | Reduction in HIV Acquisition Risk |
---|---|---|
Control Group | - | 0% |
One-Dose Group | 15.8 | 40% |
Two-Dose Group | 30.7 | 83% |
EC90 Value | 22.6 | 90% |
Case Studies
Post-Exposure Prophylaxis (PEP)
In a case report involving post-exposure prophylaxis with tenofovir/emtricitabine, patients showed significant changes in blood counts but also demonstrated effective viral suppression when monitored for TFV-DP levels . This highlights the importance of monitoring drug levels to ensure adherence and efficacy.
Adherence Monitoring
Dried Blood Spots (DBS)
Research has shown that measuring TFV-DP levels in dried blood spots can serve as a reliable indicator of adherence to antiretroviral therapy. A strong correlation exists between higher TFV-DP concentrations and virologic suppression (<20 copies/mL), emphasizing the role of adherence in successful treatment outcomes .
Eigenschaften
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACQCQDWSIQSRP-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O10P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420498 | |
Record name | TNV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166403-66-3 | |
Record name | TNV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.